molecular formula C19H25BN2O4 B13018235 Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13018235
M. Wt: 356.2 g/mol
InChI Key: IYZPZXFYLMDTNV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with a benzyl group and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole ring.

    Formation of the Boronic Ester: The boronic ester is formed by reacting the pyrazole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form a boronic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester moiety can form reversible covalent bonds with hydroxyl or amino groups in proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyrazole-4-boronic acid pinacol ester: Similar structure but lacks the ethyl ester group.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a methyl group instead of a benzyl group.

    1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester: Features a morpholinoethyl group instead of a benzyl group.

Uniqueness

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a boronic ester and an ethyl ester group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its potential biological activities. As a derivative of pyrazole and a boron-containing compound, it may exhibit unique pharmacological properties relevant to various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C20H26BNO4
  • Molecular Weight: 351.24 g/mol
  • CAS Number: 363186-06-5

This compound features a pyrazole ring substituted with an ethyl ester and a benzyl group, alongside a boron-containing moiety which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Boronic acids and their derivatives are known to participate in enzyme inhibition mechanisms, particularly in the context of protease and kinase interactions. The presence of the dioxaborolane group allows for potential binding to active sites of enzymes or receptors involved in various metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance:

  • Inhibition of Kinases: Compounds in the pyrazole class have been shown to inhibit specific kinases involved in cancer cell proliferation. For example, inhibitors targeting PI3K pathways have demonstrated significant effects on tumor growth in vitro and in vivo .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that pyrazole derivatives can modulate inflammatory responses by inhibiting pathways such as NF-kB or COX enzymes .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound API3K Inhibition0.47
Compound BAnti-inflammatory5.0
Compound CAnticancer (Breast)3.0

Case Study 1: Inhibition of PI3K Pathway

In a study investigating the effects of pyrazole derivatives on the PI3K pathway, this compound was tested alongside other compounds. The results indicated that it effectively inhibited PI3Kδ with an IC50 value comparable to lead compounds in the class .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation in murine macrophages, the compound demonstrated significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Properties

Molecular Formula

C19H25BN2O4

Molecular Weight

356.2 g/mol

IUPAC Name

ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C19H25BN2O4/c1-6-24-17(23)16-15(20-25-18(2,3)19(4,5)26-20)13-22(21-16)12-14-10-8-7-9-11-14/h7-11,13H,6,12H2,1-5H3

InChI Key

IYZPZXFYLMDTNV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)CC3=CC=CC=C3

Origin of Product

United States

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